3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine
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Overview
Description
3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]-7’-amine is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where a 1,3-dioxolane ring is fused to a naphthalene moiety, with an amine group attached at the 7’ position. The spirocyclic nature of this compound imparts significant rigidity and stability, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]-7’-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable naphthalene derivative with a 1,3-dioxolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]-7’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of amine derivatives with different functional groups.
Scientific Research Applications
3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]-7’-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Its unique structure makes it a valuable probe for studying biological systems, including enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism by which 3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]-7’-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The amine group at the 7’ position can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. Additionally, the spirocyclic structure can enhance binding affinity and selectivity for certain enzymes and receptors, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6’-bromo-8’-fluoro-3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]
- 3’,4’-dihydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]
- 6’-cyano-5’-oxo-3’,5’-dihydro-2’H-spiro[1,3-dioxolane-2,2’-naphthalene]
Uniqueness
Compared to similar compounds, 3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]-7’-amine stands out due to the presence of the amine group at the 7’ position. This functional group significantly enhances its reactivity and potential for forming derivatives. Additionally, the specific arrangement of the spirocyclic structure contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,7'-6,8-dihydro-5H-naphthalene]-2'-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-11-2-1-9-3-4-12(8-10(9)7-11)14-5-6-15-12/h1-2,7H,3-6,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBSXSQVUQQRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1C=CC(=C3)N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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